molecular formula C16H17N3O2 B1267346 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide CAS No. 5408-28-6

2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide

Cat. No. B1267346
CAS RN: 5408-28-6
M. Wt: 283.32 g/mol
InChI Key: YSLNFEXMCPEDQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Various synthesis methods for acetamide derivatives and related compounds have been explored. For instance, the synthesis of novel anilidoquinoline derivatives through microwave-assisted processes and their characterization through IR, NMR, and X-ray single-crystal diffraction has been reported (Ghazzali et al., 2012). Another method involves the condensation of N-acylisatin or N-propionylisatin with various aniline derivatives to produce a variety of acetamide derivatives (Srivani et al., 2018).

Molecular Structure Analysis

The molecular structures of some acetamide derivatives have been elucidated using X-ray diffraction and DFT/B3LYP calculations, offering insights into the structural aspects of such compounds (Ghazzali et al., 2012).

Chemical Reactions and Properties

Acetamide derivatives exhibit a range of chemical reactions and properties. For example, the antiviral and antiapoptotic effects of anilidoquinoline derivatives against Japanese encephalitis virus highlight the biological activities of such compounds (Ghosh et al., 2008).

Physical Properties Analysis

While specific studies on the physical properties of "2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide" were not found, research on related compounds can provide general insights. The physical properties often depend on the molecular structure, which can be inferred from X-ray crystallography and spectroscopic data (Ghazzali et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be influenced by the functional groups present in the acetamide derivatives. Studies on the synthesis and reactivity of various acetamide derivatives provide valuable information on their chemical behavior (Srivani et al., 2018).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : The compound is used as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, demonstrating its utility in creating ring-annulated structures. This process involves the formation of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide and its subsequent reactions (Janardhan et al., 2014).

  • Creation of Antimicrobial Agents : Novel analogues of this compound have been synthesized and tested for antimicrobial properties. These analogues, derived from hydroxyphenylacetic acid, have shown superior in vitro activity against various fungal and bacterial strains (Jayadevappa et al., 2012).

  • Antiviral and Antiapoptotic Effects : A derivative of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide showed significant antiviral and antiapoptotic effects in vitro, specifically against Japanese encephalitis. This highlights its potential therapeutic application in antiviral treatments (Ghosh et al., 2008).

  • Anticancer Potential : 2-Phenoxy-N-phenylacetamides, synthesized from a similar structure, have displayed moderate cytotoxicity against human cancer cell lines, indicating their potential as novel anticancer agents. Structural variations have shown to affect their anticancer activities (Shan et al., 2016).

  • Catalytic Synthesis : Thiamine hydrochloride has been used to catalytically synthesize N-phenylacetamide, a related compound, showcasing an eco-friendly and efficient synthesis method (Feng, 2012).

Chemical Reactions and Processes

  • N-H Insertion Reaction : The compound was used in a Ru(II)-dm-Pheox catalyzed N-H insertion reaction, demonstrating its role in synthesizing α-aminoamides, a class of compounds with significant chemical and pharmaceutical importance (Chanthamath et al., 2012).

  • Nanoparticle Catalyzed Reactions : The compound's synthesis has been achieved through ZnO-NP catalyzed Ugi-type reactions in aqueous media. This method highlights the role of nanoparticles in enhancing chemical synthesis processes (Kumar et al., 2013).

  • Solid-State Synthesis : The compound and its derivatives have been synthesized in a solid-state environment using microwave-assisted techniques. This approach shows its adaptability in various chemical synthesis methods (Ghazzali et al., 2012).

Safety And Hazards

The safety and hazards of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide are not explicitly mentioned in the search results.


Future Directions

The compound has potential applications in the synthesis of various products and in the treatment of diseases such as Japanese encephalitis1. Further research could explore these applications and the safety and hazards of the compound.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(18-13-7-3-1-4-8-13)11-17-12-16(21)19-14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLNFEXMCPEDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CNCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278962
Record name 2,2'-iminobis(N-phenylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide

CAS RN

5408-28-6
Record name 5408-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-iminobis(N-phenylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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